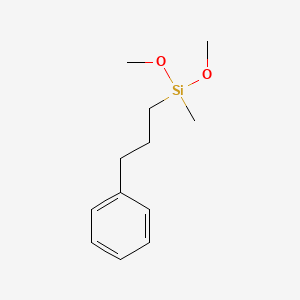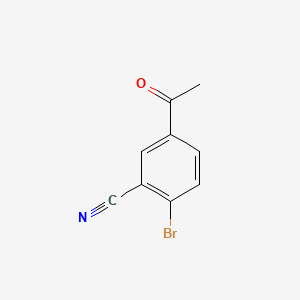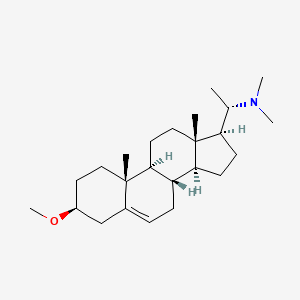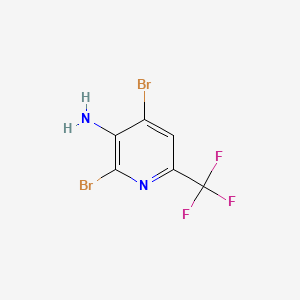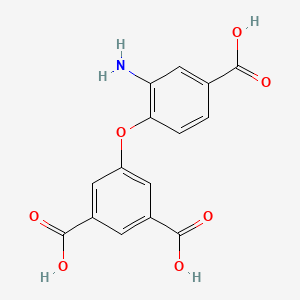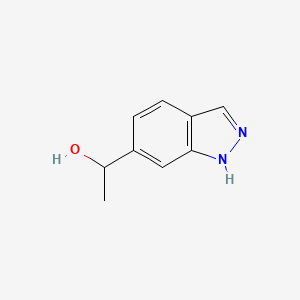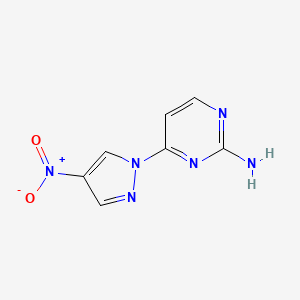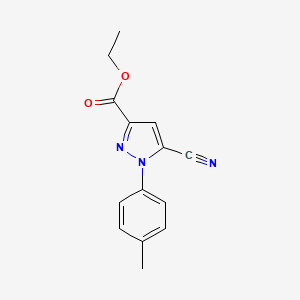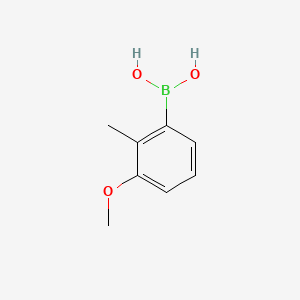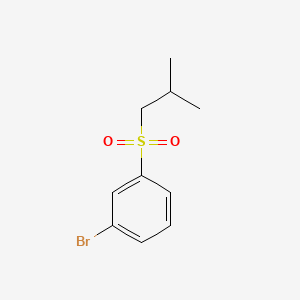
1-Bromo-3-(isobutanesulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(isobutanesulfonyl)benzene is a chemical compound with the molecular formula C10H13BrO2S . It has a molecular weight of 277.18 g/mol .
Molecular Structure Analysis
The InChI code for 1-Bromo-3-(isobutanesulfonyl)benzene is1S/C10H13BrO2S/c1-8(2)7-14(12,13)10-5-3-4-9(11)6-10/h3-6,8H,7H2,1-2H3 . The compound has a complex structure with a benzene ring substituted with a bromine atom and an isobutanesulfonyl group . Physical And Chemical Properties Analysis
1-Bromo-3-(isobutanesulfonyl)benzene has a molecular weight of 277.18 g/mol . It has a topological polar surface area of 42.5 Ų and a complexity of 266 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 2 .Applications De Recherche Scientifique
Material Science: Synthesis of Structural Analogues of Molecular Glassformers
Summary of the Application
“1-Bromo-3-(isobutanesulfonyl)benzene” is used in the synthesis of an analogous series of small organic molecules derived from a well-known glass former, 1,3-bis(1-naphthyl)-5-(2-naphthyl)benzene (α,α,β-TNB) .
Methods of Application or Experimental Procedures
The synthesis is based on Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids, which allows attachment of various substituents to tailor the chemical structure . The bulk compounds were characterized using NMR spectroscopy and differential scanning calorimetry (DSC) .
Results or Outcomes
The synthesized molecules include α,α,β-TNB, 3,5-di(naphthalen-1-yl)-1-phenylbenzene (α,α-P), 9-(3,5-di(naphthalen-1-yl)phenyl)anthracene (α,α-A), 9,9’-(5-(naphthalen-2-yl)-1,3-phenylene)dianthracene (β-AA) and 3,3’,5,5’-tetra(naphthalen-1-yl)-1,1’-biphenyl (α,α,α,α-TNBP) . The design of molecules was based on increasing molecular weight with varied π–π interactions in one or more substituents . DSC measurements confirmed the general trend that increasing molecular weight leads to increasing melting point ™ and glass transition temperatures (Tg) .
Organic Chemistry: Synthesis of Polysubstituted Benzenes
Summary of the Application
“1-Bromo-3-(isobutanesulfonyl)benzene” can be used in the synthesis of polysubstituted benzenes . This process is particularly important in the synthesis of substituted aromatic rings, where the introduction of a new substituent is strongly affected by the directing effects of other substituents .
Methods of Application or Experimental Procedures
The synthesis involves a series of reactions including bromination with Br2/FeBr3, alkylation with CH3Cl/AlCl3, and nitration with HNO3/H2SO4 . These reactions allow the introduction of various substituents to the benzene ring .
Results or Outcomes
The synthesis results in the formation of polysubstituted benzenes such as 4-bromo-2-nitrotoluene . The order in which reactions are carried out is often critical to the success of the overall scheme .
Propriétés
IUPAC Name |
1-bromo-3-(2-methylpropylsulfonyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2S/c1-8(2)7-14(12,13)10-5-3-4-9(11)6-10/h3-6,8H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKNTBVTWSFYKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1=CC(=CC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90742785 |
Source


|
| Record name | 1-Bromo-3-(2-methylpropane-1-sulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(isobutanesulfonyl)benzene | |
CAS RN |
1355247-79-8 |
Source


|
| Record name | 1-Bromo-3-[(2-methylpropyl)sulfonyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3-(2-methylpropane-1-sulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

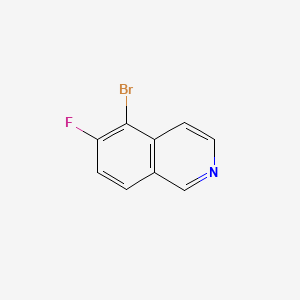
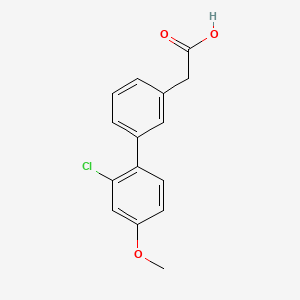
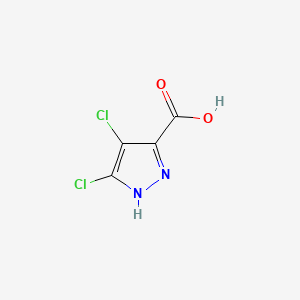
![4-aminobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B595747.png)
